{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid
Overview
Description
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is a boronic acid derivative with the molecular formula C7H8BN3O2 and a molecular weight of 176.97 g/mol This compound is notable for its unique structure, which includes a triazole ring fused to a pyridine ring, and a boronic acid functional group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.
Mode of Action
It’s plausible that it interacts with its targets, leading to changes in cellular processes that inhibit tumor growth .
Biochemical Pathways
Given its potential anti-tumor activity , it may influence pathways related to cell proliferation and survival.
Result of Action
Based on the anti-tumor activity of similar compounds , it may induce cell cycle arrest or apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, thereby influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The interaction between this compound and these enzymes can lead to changes in cellular functions and metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by inhibiting the activity of specific kinases involved in cell survival pathways . Additionally, this compound can alter the expression of genes related to cell proliferation and differentiation, thereby affecting cellular growth and development.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of specific enzymes, thereby inhibiting their activity . For instance, it has been shown to inhibit the activity of kinases by binding to their ATP-binding sites, which prevents the phosphorylation of target proteins . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating these pathways, this compound can alter the levels of metabolites and affect overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in modulating cellular functions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid typically involves the cyclization of appropriate precursors followed by the introduction of the boronic acid group. One common method involves the reaction of a triazole derivative with a pyridine derivative under specific conditions to form the fused ring structure. The boronic acid group is then introduced through a reaction with a boronic ester or boronic acid precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
Major products formed from these reactions include boronic esters, substituted triazole-pyridine derivatives, and various cross-coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
{1,2,4-Triazolo[4,3-a]pyridine}: Similar structure but lacks the boronic acid group, limiting its reactivity in certain chemical reactions.
{1,2,4-Triazolo[4,3-a]pyrazine}: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine}: Similar to the target compound but with a pyrazine ring, used in different applications such as kinase inhibition.
Uniqueness
The uniqueness of {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid lies in its combination of a triazole-pyridine fused ring structure with a boronic acid group. This combination allows for versatile reactivity in chemical synthesis and potential for specific biological interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQTWAVNDMMBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN=C(N2C=C1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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